molecular formula C18H16N2O B11845482 4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)- CAS No. 130452-16-3

4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-

Cat. No.: B11845482
CAS No.: 130452-16-3
M. Wt: 276.3 g/mol
InChI Key: WZRNKXGBOIAEKA-UHFFFAOYSA-N
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Description

2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyridine and indole ring system. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate indole derivative with a pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The resulting intermediate is then subjected to cyclization and reduction steps to yield the final product .

Industrial Production Methods

In an industrial setting, the production of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted analogs. These products can further undergo additional transformations to yield a wide range of derivatives with diverse biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-tumor effects. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.

    1H-pyrrolo[2,3-b]pyridine: Exhibits potent inhibitory activity against fibroblast growth factor receptors.

    1H-pyrazolo[3,4-b]pyridine: Used in the synthesis of various bioactive molecules.

Uniqueness

2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one stands out due to its unique structural features and diverse biological activities.

Properties

CAS No.

130452-16-3

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-benzyl-3,9-dihydro-1H-pyrido[3,4-b]indol-4-one

InChI

InChI=1S/C18H16N2O/c21-17-12-20(10-13-6-2-1-3-7-13)11-16-18(17)14-8-4-5-9-15(14)19-16/h1-9,19H,10-12H2

InChI Key

WZRNKXGBOIAEKA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)CN1CC3=CC=CC=C3)C4=CC=CC=C4N2

Origin of Product

United States

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